molecular formula C21H18N2O3S B2511650 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 868214-18-0

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No.: B2511650
CAS No.: 868214-18-0
M. Wt: 378.45
InChI Key: FVFWVAXNHNTNGO-UHFFFAOYSA-N
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Description

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of a phenol group, a pyrazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the phenol group: The final step is the coupling of the phenylsulfonyl-pyrazole intermediate with a phenol derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π stacking interactions. The phenylsulfonyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-5-yl)phenol: Lacks the dihydro component, which may affect its reactivity and binding properties.

    2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Variation in the position of the phenol group, which can influence its chemical behavior.

Uniqueness

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to the combination of its structural features, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-21-14-8-7-13-18(21)20-15-19(16-9-3-1-4-10-16)22-23(20)27(25,26)17-11-5-2-6-12-17/h1-14,20,24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFWVAXNHNTNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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